molecular formula C19H20N6O2 B6037509 6-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one

6-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one

Cat. No.: B6037509
M. Wt: 364.4 g/mol
InChI Key: LQGDGZUICJWOAA-UHFFFAOYSA-N
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Description

“6-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one” is a synthetic organic compound that belongs to the class of pyrimidinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxyphenyl and pyrimidinyl groups in the structure suggests that this compound may exhibit interesting pharmacological properties.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-27-15-5-3-14(4-6-15)16-13-17(26)23-19(22-16)25-11-9-24(10-12-25)18-20-7-2-8-21-18/h2-8,13H,9-12H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGDGZUICJWOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step may involve the use of a methoxyphenyl halide or a similar derivative in a nucleophilic substitution reaction.

    Attachment of the pyrimidinyl piperazine moiety: This can be done through a coupling reaction using a pyrimidinyl halide and piperazine under suitable conditions, such as the presence of a base and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“6-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

    Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine under reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl or carboxyl derivative, while reduction of the pyrimidinone core may yield a dihydropyrimidine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “6-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one” would depend on its specific biological target. Potential mechanisms may include:

    Inhibition of enzymes: The compound may bind to and inhibit the activity of specific enzymes involved in disease pathways.

    Receptor modulation: The compound may interact with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: The compound may bind to nucleic acids and affect gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one: Similar structure with a pyridinyl group instead of a pyrimidinyl group.

    6-(4-methoxyphenyl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4(3H)-one: Similar structure with a pyrimidinyl group at a different position.

    6-(4-methoxyphenyl)-2-[4-(quinolin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one: Similar structure with a quinolinyl group instead of a pyrimidinyl group.

Uniqueness

The uniqueness of “6-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one” lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential compared to similar compounds.

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